- Azapropellanes as phase-transfer catalyst. 4. Conformational stabilities of substituted azapropellanes: 2-methyl-1-azoniatricyclo[4.4.4.01,6]tetradecane salts, Journal of Organic Chemistry, 1982, 47(19), 3777-9

Cas no 928-50-7 (4-Pentenyl Chloride)

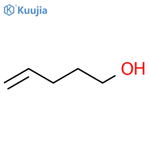

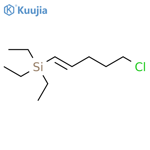

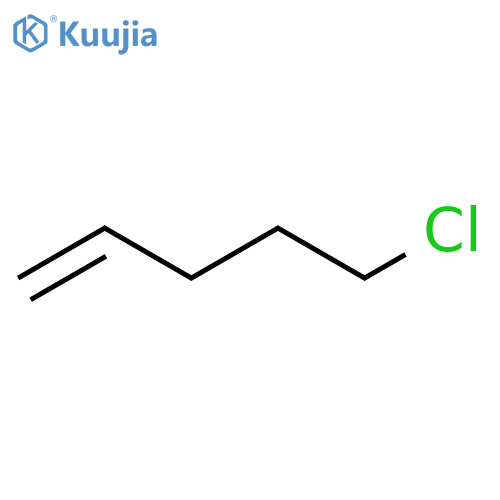

4-Pentenyl Chloride structure

Nome do Produto:4-Pentenyl Chloride

4-Pentenyl Chloride Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Pentene, 5-chloro-

- 5-CHLORO-1-PENTENE

- 5-Chloropent-1-ene

- 1-Pentene,5-chloro

- 4-pentenyl chloride

- 5-chloro-pent-1-ene

- 5-chloropentene

- 5-Chlor-pent-1-en

- 5-Chloro-1-pentene (ACI)

- 1-Chloro-4-pentene

- MFCD00039389

- AKOS011896934

- SCHEMBL445546

- CS-0187136

- EN300-172719

- O11411

- DTXSID60335143

- DTXCID10286232

- AS-50224

- 928-50-7

- SY115227

- C5H9Cl

- 4-Pentenyl Chloride

-

- MDL: MFCD00039389

- Inchi: 1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2

- Chave InChI: UPOBJNRMUDPATE-UHFFFAOYSA-N

- SMILES: ClCCCC=C

Propriedades Computadas

- Massa Exacta: 104.03900

- Massa monoisotópica: 104.039

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Átomos Pesados: 6

- Contagem de Ligações Rotativas: 3

- Complexidade: 32.9

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 0A^2

- XLogP3: 2.3

Propriedades Experimentais

- Densidade: 0.9125 g/cm3 (20 ºC)

- Ponto de ebulição: 105 ºC

- Ponto de Flash: 7.3±6.2 ºC,

- Índice de Refracção: 1.4322 (20 ºC)

- Solubilidade: Very slightly soluble (0.35 g/l) (25 º C),

- PSA: 0.00000

- LogP: 2.19140

4-Pentenyl Chloride Informações de segurança

4-Pentenyl Chloride Dados aduaneiros

- CÓDIGO SH:2903299090

- Dados aduaneiros:

China Customs Code:

2903299090Overview:

HS: 2903299090. Unsaturated chlorinated derivatives of other acyclic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903299090 other unsaturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Pentenyl Chloride Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-172719-0.1g |

5-chloropent-1-ene |

928-50-7 | 95% | 0.1g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-172719-25.0g |

5-chloropent-1-ene |

928-50-7 | 95% | 25.0g |

$157.0 | 2023-02-17 | |

| Enamine | EN300-172719-100.0g |

5-chloropent-1-ene |

928-50-7 | 95% | 100.0g |

$535.0 | 2023-02-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG095-20g |

4-Pentenyl Chloride |

928-50-7 | 97% | 20g |

534.0CNY | 2021-07-14 | |

| TRC | P676900-500mg |

4-Pentenyl Chloride |

928-50-7 | 500mg |

$87.00 | 2023-05-17 | ||

| TRC | P676900-1g |

4-Pentenyl Chloride |

928-50-7 | 1g |

$98.00 | 2023-05-17 | ||

| Enamine | EN300-172719-0.25g |

5-chloropent-1-ene |

928-50-7 | 95% | 0.25g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-172719-1.0g |

5-chloropent-1-ene |

928-50-7 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-172719-5.0g |

5-chloropent-1-ene |

928-50-7 | 95% | 5.0g |

$45.0 | 2023-02-17 | |

| Enamine | EN300-172719-10g |

5-chloropent-1-ene |

928-50-7 | 95% | 10g |

$66.0 | 2023-09-20 |

4-Pentenyl Chloride Método de produção

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ; 22 °C → 0 °C

1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C

1.3 Reagents: Potassium sodium tartrate , Water ; 0 °C; 30 min, 0 °C

1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C

1.3 Reagents: Potassium sodium tartrate , Water ; 0 °C; 30 min, 0 °C

Referência

- α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates, Journal of the American Chemical Society, 2010, 132(32), 10961-10963

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Diethyl ether

Referência

- Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids, Bulletin de la Societe Chimique de France, 1985, (5), 837-43

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ; 2 h, 80 °C

Referência

- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation, New Journal of Chemistry, 2021, 45(14), 6220-6230

Synthetic Routes 7

Synthetic Routes 8

Condições de reacção

Referência

- Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals, Journal of the Chemical Society, 1998, (6), 1423-1429

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: Palladium diacetate , 1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ; 5 min, 25 °C; 1 h, 120 °C

1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C

1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C

Referência

- Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes, Journal of Materials Chemistry, 2011, 21(9), 3030-3036

Synthetic Routes 10

Condições de reacção

Referência

- Electrophilic additions to ω-methoxyolefins, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68

Synthetic Routes 11

Condições de reacção

Referência

- Synthesis of alkenes by elimination reactions, Science of Synthesis, 2010, 47, 771-881

Synthetic Routes 12

Condições de reacção

Referência

- Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes, Japan, , ,

Synthetic Routes 13

Condições de reacção

Referência

- The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol, Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: Palladium diacetate , 1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ; 5 min, 25 °C; 1 h, 120 °C

1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C

1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C

Referência

- Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes, Journal of Materials Chemistry, 2011, 21(9), 3030-3036

Synthetic Routes 15

Condições de reacção

Referência

- Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes, Japan, , ,

Synthetic Routes 16

Condições de reacção

Referência

- Controlled chlorination of hydrocarbons. III. Chlorination of olefins in the gas phase, Bulletin de la Societe Chimique de France, 1974, 661, 661-6

Synthetic Routes 17

Condições de reacção

Referência

- Electrophilic additions to ω-methoxyolefins, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68

Synthetic Routes 18

Condições de reacção

Referência

- Reaction of allyl halides with diazomethane using copper salt catalysis, Chemische Berichte, 1966, 99(9), 2855-68

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Gold Solvents: Toluene ; 25 h, 30 atm, 120 °C

Referência

- Green, Multi-Gram One-Step Synthesis of Core-Shell Nanocomposites in Water and Their Catalytic Application to Chemoselective Hydrogenations, Chemistry - A European Journal, 2016, 22(50), 17962-17966

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 10 °C

1.2 Reagents: Thionyl chloride ; overnight, rt

1.3 Reagents: Water ; 0 °C

1.2 Reagents: Thionyl chloride ; overnight, rt

1.3 Reagents: Water ; 0 °C

Referência

- Ni-Catalyzed carboxylation of aziridines en route to β-amino acids, Journal of the American Chemical Society, 2021, 143(13), 4949-4954

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Condições de reacção

Referência

- Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals, Journal of the Chemical Society, 1998, (6), 1423-1429

Synthetic Routes 24

Condições de reacção

Referência

- The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol, Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307

Synthetic Routes 25

Condições de reacção

1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ; 2 h, 80 °C

Referência

- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation, New Journal of Chemistry, 2021, 45(14), 6220-6230

Synthetic Routes 26

Synthetic Routes 27

Condições de reacção

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 10 °C

1.2 Reagents: Thionyl chloride ; overnight, rt

1.3 Reagents: Water ; 0 °C

1.2 Reagents: Thionyl chloride ; overnight, rt

1.3 Reagents: Water ; 0 °C

Referência

- Ni-Catalyzed carboxylation of aziridines en route to β-amino acids, Journal of the American Chemical Society, 2021, 143(13), 4949-4954

Synthetic Routes 28

Condições de reacção

Referência

- Reaction of allyl halides with diazomethane using copper salt catalysis, Chemische Berichte, 1966, 99(9), 2855-68

Synthetic Routes 29

Condições de reacção

1.1 Reagents: Pyridine , Thionyl chloride Catalysts: Bismuth oxide (Bi2O3) ; 0 °C; < 5 °C; 5 °C → 30 °C; 72 h, 10 - 30 °C

Referência

- Process for the preparation of 5-chloropent-1-ene from pent-4-en-1-ol and thionyl chloride by catalytic chlorination, China, , ,

Synthetic Routes 30

Synthetic Routes 31

Condições de reacção

Referência

- Synthesis of alkenes by elimination reactions, Science of Synthesis, 2010, 47, 771-881

Synthetic Routes 32

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Diethyl ether

Referência

- Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids, Bulletin de la Societe Chimique de France, 1985, (5), 837-43

4-Pentenyl Chloride Raw materials

4-Pentenyl Chloride Preparation Products

4-Pentenyl Chloride Literatura Relacionada

-

Alberto Modelli Phys. Chem. Chem. Phys. 2003 5 2923

-

2. Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicalsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 2 1998 1423

928-50-7 (4-Pentenyl Chloride) Produtos relacionados

- 1361113-37-2(N,N-Dimethyl-4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride)

- 4415-79-6(2-cyclobutylpropanedioic acid)

- 1105194-71-5(1-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperazine)

- 1807243-51-1(Ethyl 2-cyano-4-fluoro-6-nitrobenzoate)

- 1234978-46-1(N-{1-(1-benzofuran-2-carbonyl)piperidin-4-ylmethyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide)

- 2172032-70-9(3-(1-Amino-3,3-difluorocyclobutyl)azetidin-3-ol)

- 2304633-94-9(Tert-butyl 6-benzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate)

- 55843-48-6(rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid)

- 1178204-22-2(1-(4-Bromophenyl)-4-(methylsulfanyl)butan-1-one)

- 886370-18-9(1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-one)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:928-50-7)5-CHLORO-1-PENTENE

Pureza:99%

Quantidade:200KG

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:928-50-7)4-Pentenyl Chloride

Pureza:99%/99%/99%

Quantidade:5g/10g/25g

Preço ($):413.0/616.0/1535.0